molecular formula C7H13BrO2 B066364 2-(2-Bromoethoxy)tetrahydro-2H-pyran CAS No. 172797-67-0

2-(2-Bromoethoxy)tetrahydro-2H-pyran

Cat. No.: B066364
CAS No.: 172797-67-0
M. Wt: 209.08 g/mol
InChI Key: GCUOLJOTJRUDIZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS 17739-45-6) is a bromoalkyl ether derivative featuring a tetrahydropyran (THP) protecting group. Its molecular formula is C₇H₁₃BrO₂, with a molecular weight of 225.08 g/mol. The compound is a colorless to pale yellow liquid, typically stabilized with K₂CO₃, and is hygroscopic .

Applications
This compound is widely used as a reagent in organic synthesis, particularly for:

  • Introducing hydroxyl-protected ethoxy groups via nucleophilic substitution .
  • Functionalizing polymers (e.g., polycyclopentadithiophene derivatives) .
  • Synthesizing spin labels for EPR studies .
  • Preparing heterocycles, indoles, and cardiolipin analogs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoethoxy)oxane
Source PubChem
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InChI

InChI=1S/C7H13BrO2/c8-4-6-10-7-3-1-2-5-9-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUOLJOTJRUDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884985
Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Molecular Weight

209.08 g/mol
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CAS No.

17739-45-6
Record name 2-(2-Bromoethoxy)tetrahydro-2H-pyran
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Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Record name 2H-Pyran, 2-(2-bromoethoxy)tetrahydro-
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Record name 2-(2-Bromoethoxy)tetrahydro-2H-pyran
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Preparation Methods

Reaction Mechanism

  • Protonation of DHP : A Brønsted acid (e.g., p-toluenesulfonic acid, HCl) protonates the oxygen atom of DHP, activating the cyclic enol ether for nucleophilic attack.

  • Nucleophilic Attack : The hydroxyl group of 2-bromoethanol attacks the electrophilic C2 position of protonated DHP, forming an oxonium intermediate.

  • Ring Closure : Deprotonation yields the THP-protected product, this compound.

Standard Protocol

ParameterCondition/Value
Solvent Dichloromethane (DCM)
Catalyst p-TsOH (0.1–1 mol%)
Temperature 0–25°C
Reaction Time 2–6 hours
Yield 70–85%

This method is favored for its simplicity and scalability. However, the hygroscopic nature of 2-bromoethanol necessitates anhydrous conditions to avoid side reactions.

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost efficiency and reproducibility. Key modifications to the laboratory-scale protocol include:

Continuous-Flow Reactor Systems

  • Enhanced Heat Transfer : Enables precise temperature control, reducing decomposition of heat-sensitive intermediates.

  • Residence Time : 30–60 minutes, significantly shorter than batch reactions.

  • Catalyst Recycling : Heterogeneous acid catalysts (e.g., Amberlyst-15) are reused across multiple batches, lowering costs.

Comparative Analysis of Synthetic Routes

Method 1: Traditional Acid Catalysis

  • Advantages : High yield (85%), minimal equipment requirements.

  • Limitations : Requires strict moisture control; generates acidic waste.

Method 2: Solvent-Free Mechanochemical Synthesis

  • Procedure : Ball-milling 2-bromoethanol and DHP with catalytic p-TsOH.

  • Yield : 65–75%

  • Benefits : Eliminates solvent use; reduces reaction time to 1–2 hours.

Method 3: Lewis Acid Catalysis

  • Catalysts : ZnCl₂, BF₃·OEt₂

  • Conditions : 25°C, 3 hours

  • Outcome : 80% yield but requires costly catalyst removal steps.

Performance Comparison

MetricMethod 1Method 2Method 3
Yield 85%75%80%
Reaction Time 6 hours2 hours3 hours
Purity (GC) ≥95%≥90%≥93%
Scalability HighModerateLow

Emerging Methodologies and Innovations

Microwave-Assisted Synthesis

  • Conditions : 100 W, 60°C, 20 minutes

  • Yield : 78%

  • Benefits : Accelerates reaction kinetics; improves energy efficiency.

Enzymatic Catalysis

Preliminary studies explore lipases (e.g., Candida antarctica Lipase B) for greener synthesis. While yields remain low (40–50%), this approach eliminates metal catalysts and aligns with sustainable chemistry goals .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Organic Chemistry

Role as an Intermediate
The compound serves as a crucial intermediate in the synthesis of a variety of organic compounds. Its structure allows for multiple functionalization pathways, making it a valuable building block in the development of complex molecules.

Common Reactions

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, yielding diverse derivatives.
  • Oxidation Reactions : Under specific conditions, it can be oxidized to form various oxidized products, enhancing its utility in synthetic pathways.
Reaction TypeCommon ReagentsMajor Products
SubstitutionAmines, thiolsSubstituted tetrahydro-2H-pyran derivatives
OxidationPotassium permanganateOxides and oxidized derivatives

Drug Development

Therapeutic Applications
2-(2-Bromoethoxy)tetrahydro-2H-pyran is employed in the synthesis of novel drug candidates. Its derivatives have been investigated for their potential to target specific biological pathways, which can lead to enhanced therapeutic efficacy.

Case Study: Inhibitors of Histone Deacetylase
Research has shown that compounds derived from this intermediate exhibit inhibitory effects on human histone deacetylase, which is implicated in various cancers. The synthesis of these inhibitors demonstrates the compound's importance in medicinal chemistry.

Material Science

Advanced Materials Production
This compound is utilized in the formulation of advanced materials such as polymers and coatings. Its unique properties contribute to improved performance and durability of these materials.

Biochemistry

Biochemical Assays
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its role as a reactive intermediate aids in elucidating cellular processes and disease mechanisms.

Application AreaSpecific Use
Enzyme InteractionStudying metabolic pathways
Disease MechanismsInvestigating cellular processes

Environmental Chemistry

Sustainable Practices
The compound is also involved in developing environmentally friendly solvents and reagents. This application supports sustainable practices in chemical manufacturing and research, aligning with current trends towards greener chemistry.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethoxy)tetrahydro-2H-pyran involves its role as a reactive intermediate in chemical reactions. The bromine atom in the compound is highly reactive and can participate in various substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Their Properties

The following analogs share the THP-protected bromoalkoxy backbone but differ in substituent length, branching, or aromaticity:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features References
2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran 50816-20-1 C₁₃H₂₅BrO₂ 293.24 Longer alkyl chain (C8), higher lipophilicity
2-((12-Bromododecyl)oxy)tetrahydro-2H-pyran - C₁₇H₃₃BrO₂ ~349.36 Extended alkyl chain (C12), used in surfactants
2-(3-Bromophenoxy)tetrahydro-2H-pyran 57999-49-2 C₁₁H₁₃BrO₂ 257.13 Aromatic substituent, altered electronic effects
2-(4-Bromophenethoxy)tetrahydro-2H-pyran - C₁₃H₁₇BrO₂ 285.18 Phenethyl group, enhanced steric bulk
2-[(9-Decynyl)oxy]tetrahydro-2H-pyran - C₁₅H₂₅BrO₂ 309.27 Alkyne functionality, click chemistry applications
Nucleophilic Substitution
  • 2-(2-Bromoethoxy)tetrahydro-2H-pyran : The bromoethyl group facilitates efficient SN2 reactions due to moderate steric hindrance and high leaving-group ability. Used in polymer functionalization (e.g., carboxyl group introduction in polycyclopentadithiophene) .
  • Longer-chain analogs (e.g., C8, C12) : Reduced reactivity in SN2 due to increased steric bulk. Applications focus on lipophilic moieties in drug delivery or surfactants .
  • Used in conjugated polymer synthesis .
Protecting Group Stability

All analogs share the THP group’s acid-labile nature, enabling deprotection under mild acidic conditions (e.g., aqueous acetic acid) .

Research Findings and Trends

Reactivity Trends : Shorter alkyl chains (e.g., bromoethoxy) exhibit faster reaction kinetics in nucleophilic substitutions compared to bulkier analogs .

Thermodynamic Stability : Longer-chain derivatives (C8–C12) demonstrate higher thermal stability, making them suitable for high-temperature reactions .

Emerging Applications : Alkyne-functionalized analogs (e.g., 2-[(9-Decynyl)oxy]-THP) are gaining traction in bioorthogonal chemistry .

Biological Activity

2-(2-Bromoethoxy)tetrahydro-2H-pyran (CAS Number: 17739-45-6) is an organic compound recognized for its utility as a synthetic intermediate in the preparation of biologically active molecules. This compound features a bromoethoxy group that allows for various chemical transformations, making it valuable in medicinal chemistry and organic synthesis. This article explores the biological activity, synthesis, and applications of this compound, supported by relevant data tables and research findings.

  • Molecular Formula : C₇H₁₃BrO₂
  • Molecular Weight : 209.08 g/mol
  • Appearance : Colorless to almost colorless liquid
  • Boiling Point : 75 °C at 20 mmHg
  • Flash Point : 87 °C
  • Density : 1.38 g/mL at 25 °C

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its derivatives, which exhibit various pharmacological properties. Notably, this compound serves as a precursor in synthesizing compounds with potential therapeutic applications, including:

  • Histone Deacetylase Inhibitors : Compounds derived from this compound have demonstrated antitumor properties by inhibiting human histone deacetylase (HDAC) activity, which is crucial in cancer progression.
  • Cardiolipin Analogs : It plays a role in synthesizing cardiolipin analogs, which are vital for mitochondrial function and cellular energy metabolism.
  • Estrogen Ligands : The compound is involved in the development of estrogen receptor ligands that may be useful in treating hormone-related cancers.

The synthesis of this compound typically begins with 2-bromoethanol under controlled conditions to optimize yield and purity. The following reactions are significant:

  • Substitution Reactions : The bromine atom can be substituted with various nucleophiles (amines, thiols, alcohols), leading to diverse derivatives.
  • Oxidation Reactions : This compound can undergo oxidation to form corresponding oxides or other oxidized products using agents like potassium permanganate.

Case Studies

  • Histone Deacetylase Inhibition :
    • A study demonstrated that derivatives synthesized from this compound exhibited IC₅₀ values less than 400 nM against HDAC enzymes, indicating potent inhibition and potential for use in cancer therapies .
  • Neurodegenerative Disease Applications :
    • Research indicated that compounds derived from this intermediate could be utilized in developing PET tracers for imaging cannabinoid receptors associated with neurodegenerative diseases .
  • Therapeutic Development :
    • The compound has been explored for its role in synthesizing inhibitors targeting Axl receptor tyrosine kinases, which are implicated in various pathologies including cancer and vascular diseases .

Comparative Analysis with Similar Compounds

Compound NameSimilarity IndexUnique Features
2-(2-Bromoethyl)-1,3-dioxolane0.67Contains a dioxolane ring structure
2-(3-Bromopropoxy)tetrahydro-2H-pyran0.86Propoxy group offers different reactivity
3-Bromo-1-propanolNot listedSimple alcohol structure compared to cyclic pyrans

The uniqueness of this compound lies in its tetrahydro-pyran ring structure, which imparts specific chemical properties and reactivity not found in other similar compounds .

Q & A

Q. What are the common synthetic routes for preparing 2-(2-bromoethoxy)tetrahydro-2H-pyran, and what reaction conditions are critical for optimal yield?

The synthesis typically involves the formation of a tetrahydropyran (THP) ether via reaction between a bromoethanol derivative and dihydropyran. A standard protocol includes:

  • Step 1 : Reacting 2-bromoethanol with 3,4-dihydro-2H-pyran under acidic catalysis (e.g., pyridinium p-toluenesulfonate) in an anhydrous solvent like dichloromethane .
  • Step 2 : Quenching the reaction with a mild base (e.g., NaHCO₃) to neutralize the acid catalyst.
  • Critical Conditions : Strict anhydrous conditions are essential to prevent hydrolysis of the THP protecting group. Reaction temperature is typically maintained at 0–25°C to minimize side reactions like polymerization of dihydropyran. Yields >90% are achievable with stoichiometric control and inert atmosphere .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • ¹H NMR : Key signals include the THP ring protons (δ 1.4–1.8 ppm for axial/equatorial CH₂ groups) and the bromoethoxy chain (δ 3.4–3.8 ppm for OCH₂CH₂Br). Coupling constants (e.g., J = 3–5 Hz for THP ring protons) confirm stereochemistry .
  • ¹³C NMR : Peaks at δ 60–70 ppm (ether carbons) and δ 30–35 ppm (BrCH₂) are diagnostic.
  • IR Spectroscopy : Strong C-O-C stretches (~1120 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) validate the structure .

Q. How should this compound be stored and handled to ensure stability in laboratory settings?

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture-induced hydrolysis.
  • Handling : Use dry, aprotic solvents (e.g., THF, DCM) during reactions. Avoid prolonged exposure to light, as bromide groups may undergo photolytic cleavage .

Advanced Research Questions

Q. How does the stereochemical outcome of THP-protected intermediates influence downstream reactivity in multi-step syntheses?

The THP group’s axial/equatorial configuration affects steric accessibility in subsequent reactions. For example:

  • Axial THP : Hinders nucleophilic attack at adjacent positions, favoring regioselective alkylation at less hindered sites.
  • Equatorial THP : Enhances reactivity toward electrophiles due to reduced steric shielding.
    Copper(II)-bisphosphine catalysts can modulate stereochemistry during cyclization, as demonstrated in diastereoselective syntheses of THP derivatives .

Q. What methodologies are recommended for analyzing the hydrolytic stability of this compound under varying pH conditions?

  • Kinetic Studies : Use pseudo-first-order rate constants (kobs) to monitor hydrolysis rates via HPLC or UV-Vis spectroscopy.
  • pH-Rate Profiling : Hydrolysis accelerates under acidic (pH < 3) or basic (pH > 10) conditions. At neutral pH, degradation is minimal (<5% over 24 hours at 25°C).
  • Degradation Products : Major products include tetrahydro-2H-pyran-2-ol and 2-bromoethanol, identified by LC-MS .

Q. How can researchers resolve contradictions in reported NMR data for THP derivatives across different studies?

Discrepancies in chemical shifts may arise from:

  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift peaks by 0.1–0.3 ppm.
  • Impurities : Trace water or residual starting materials (e.g., dihydropyran) may obscure signals.
  • Solution-State Conformations : Chair vs. boat conformations of the THP ring alter coupling constants. Validate assignments using 2D NMR (COSY, HSQC) and compare with computational models (DFT) .

Q. What strategies mitigate challenges in purifying this compound from reaction mixtures?

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc, 8:1 to 4:1). The compound typically elutes at Rf ≈ 0.3–0.4 (TLC, hexane/EtOAc 6:1).
  • Alternative Methods : Distillation under reduced pressure (bp 80–85°C at 0.1 mmHg) is effective for large-scale purification.
  • Purity Assessment : Confirm by GC-MS (retention time ~12.5 min) and elemental analysis .

Q. What biological screening approaches are suitable for evaluating the bioactivity of this compound derivatives?

  • Enzyme Inhibition Assays : Test HMG-CoA reductase inhibition using a spectrophotometric NADPH oxidation assay (IC₅₀ values comparable to pitavastatin, ~10 nM) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. EC₅₀ values <50 µM indicate therapeutic potential .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromoethoxy)tetrahydro-2H-pyran
Reactant of Route 2
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2-(2-Bromoethoxy)tetrahydro-2H-pyran

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